molecular formula C14H14N2OS B1385803 2-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine CAS No. 1017675-00-1

2-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine

Cat. No.: B1385803
CAS No.: 1017675-00-1
M. Wt: 258.34 g/mol
InChI Key: BVQLTJAIEVETGK-UHFFFAOYSA-N
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Description

2-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine is a complex organic compound that features a thienylcarbonyl group attached to a tetrahydroisoquinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-thiophenecarboxylic acid with tetrahydroisoquinoline derivatives under acidic conditions. The reaction is often catalyzed by piperidine, which facilitates the formation of the thienylcarbonyl group on the tetrahydroisoquinoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl ring or the isoquinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

2-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it could inhibit the MAPK signaling pathway, which is involved in cell proliferation and survival . The compound’s structure allows it to bind to these targets effectively, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Thienylcarbonyl)benzoic acid
  • 2-(2-Thienylcarbonyl)thiazoles
  • N,N-Diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

2-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydroisoquinoline backbone provides stability and allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c15-12-4-3-10-5-6-16(9-11(10)8-12)14(17)13-2-1-7-18-13/h1-4,7-8H,5-6,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQLTJAIEVETGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)N)C(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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